1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Brand Name: Vulcanchem
CAS No.: 89143-12-4
VCID: VC2432544
InChI: InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3
SMILES: CC1=CC(=NO1)N2C(=O)C=CC2=O
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-

CAS No.: 89143-12-4

Cat. No.: VC2432544

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- - 89143-12-4

Specification

CAS No. 89143-12-4
Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
IUPAC Name 1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione
Standard InChI InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3
Standard InChI Key OGTXKXDQFNORIF-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)N2C(=O)C=CC2=O
Canonical SMILES CC1=CC(=NO1)N2C(=O)C=CC2=O

Introduction

Chemical Structure and Physical Properties

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is a complex organic compound that features both a pyrrole-2,5-dione (maleimide) structure and an isoxazole ring. The molecular structure combines these two heterocyclic moieties, creating a compound with unique chemical reactivity and biological properties.

Basic Chemical Information

The fundamental chemical identity of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is defined by several key parameters as outlined in Table 1.

ParameterValue
CAS Number89143-12-4
Molecular FormulaC₈H₆N₂O₃
Molecular Weight178.145 g/mol
IUPAC Name1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione
Common SynonymsN-(5-Methyl-3-isoxazolyl)maleimide

Table 1: Basic chemical information of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- .

Physicochemical Properties

The physicochemical properties of this compound influence its behavior in biological systems and its potential pharmaceutical applications. The key properties are summarized in Table 2.

PropertyValue
Polar Surface Area (PSA)63.410
LogP0.47740
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash PointNot available

Table 2: Physicochemical properties of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- .

The moderate LogP value of 0.47740 indicates a balanced distribution between hydrophilic and lipophilic properties, which may contribute to its potential membrane permeability in biological systems. The polar surface area of 63.410 suggests moderate capacity for hydrogen bonding, which can affect its solubility and interactions with biological targets .

Biological Activities and Pharmacological Properties

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- and structurally related compounds have demonstrated several notable biological activities that make them candidates for pharmaceutical development.

Anti-inflammatory Properties

Pyrrole-2,5-dione derivatives have shown significant anti-inflammatory activity through various mechanisms. Research on related compounds indicates they can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cell (PBMC) cultures .

Some pyrrole-2,5-dione derivatives have demonstrated promising inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes. For instance, certain derivatives have been identified as more potent and selective COX-2 inhibitors than celecoxib, a commercial anti-inflammatory drug .

Enzymatic Inhibition

One of the most significant biological activities of pyrrole-2,5-dione derivatives is their ability to inhibit cyclooxygenase enzymes. Research has shown that some compounds in this class can selectively inhibit COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective COX inhibition .

For example, a related compound identified as 9d (MPO-0029) demonstrated remarkable COX-2 inhibitory potency with an IC50 value of 6.0 nM and a selectivity index of greater than 168 when compared to COX-1, making it more selective than celecoxib .

Inhibition of PGE2 Production

Pyrrole-2,5-dione derivatives can inhibit lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells. This activity further supports their anti-inflammatory potential, as PGE2 is a key mediator in the inflammatory response .

Structure-Activity Relationships

Understanding the relationship between the molecular structure of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- and its biological activities provides valuable insights for drug design and optimization.

Molecular Docking Studies

Molecular docking experiments with related pyrrole-2,5-dione derivatives have revealed important binding interactions with target enzymes such as COX-2 and COX-1. These studies have shown that certain structural features contribute to the selectivity for COX-2 over COX-1 .

For instance, docking studies of compound 9d (MPO-0029) demonstrated stronger binding interactions with COX-2 than with COX-1, providing theoretical support for the experimentally observed biological activity and selectivity .

Structural Features Affecting Activity

The presence of both the pyrrole-2,5-dione and isoxazole moieties in 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- likely contributes to its unique biological properties. The pyrrole-2,5-dione structure is known to be an important pharmacophore in various bioactive compounds .

Studies on related compounds have shown that variations in substituents can significantly affect both molecular conformation and biological activity. The specific positioning of the methyl group at the 5-position of the isoxazole ring may influence the compound's interaction with biological targets .

Research Applications and Future Directions

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- has several potential applications in pharmaceutical research and development, with opportunities for further investigation.

Research Tool Applications

Beyond therapeutic applications, 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- may serve as a valuable research tool for studying biological processes related to inflammation and enzyme function.

Future Research Directions

Several promising avenues exist for future research involving 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-:

  • Further structure optimization to enhance potency and selectivity

  • Expanded investigation of pharmacokinetic properties

  • Evaluation of additional biological targets beyond COX enzymes

  • Development of improved synthetic routes for more efficient production

  • Exploration of potential applications beyond anti-inflammatory effects

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